Andrographolide,(S)
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Overview
Description
This compound is renowned for its diverse pharmacological properties, including anti-inflammatory, antibacterial, antipyretic, antineoplastic, cardioprotective, hepatoprotective, and hypoglycemic activities . Andrographolide has been used in traditional medicine for centuries, particularly in Asian countries such as India, China, Malaysia, and Sri Lanka .
Preparation Methods
Synthetic Routes and Reaction Conditions
Andrographolide can be synthesized through various methods, including high-performance liquid chromatography (HPLC), rapid resolution liquid chromatography (RRLC), high-performance thin layer chromatography (HPTLC), and microemulsion electrokinetic capillary chromatography (MEEKC) . These methods involve the separation and quantification of andrographolide from the leaves and stems of Andrographis paniculata .
Industrial Production Methods
Industrial production of andrographolide typically involves the extraction of the compound from the plant using ethanol elution and purification through macroporous resin adsorption . The extracted andrographolide is then processed into various pharmaceutical forms such as tablets, capsules, granules, and oral liquids .
Chemical Reactions Analysis
Types of Reactions
Andrographolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving andrographolide include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of andrographolide include various analogs and derivatives that exhibit enhanced anti-inflammatory, antibacterial, and antineoplastic properties .
Scientific Research Applications
Andrographolide has a wide range of scientific research applications across various fields:
Mechanism of Action
Andrographolide exerts its effects through multiple molecular targets and pathways. It acts on inflammation-related signaling pathways such as NF-κB, JAK/STAT, and T cell receptor pathways . By modulating these pathways, andrographolide can inhibit the production of pro-inflammatory cytokines and reduce inflammation . Additionally, it has been shown to inhibit the growth of various cancer cells and protect against neuroinflammation .
Comparison with Similar Compounds
Andrographolide is unique among diterpenoid lactones due to its broad spectrum of pharmacological activities. Similar compounds include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and 14-deoxyandrographolide . These compounds share some pharmacological properties with andrographolide but differ in their potency and specific applications .
Properties
Molecular Formula |
C20H30O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
BOJKULTULYSRAS-UQZPWQSVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3[C@@H](COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |
Origin of Product |
United States |
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